molecular formula C13H10FN3O2S B2636984 4-fluoro-N-(1H-indazol-6-yl)benzenesulfonamide CAS No. 697240-34-9

4-fluoro-N-(1H-indazol-6-yl)benzenesulfonamide

Cat. No.: B2636984
CAS No.: 697240-34-9
M. Wt: 291.3
InChI Key: HUSRJUKQWGLVQG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-fluoro-N-(1H-indazol-6-yl)benzenesulfonamide is a compound that belongs to the class of indazole derivatives. Indazole is a bicyclic structure consisting of a benzene ring fused to a pyrazole ring. This compound is of significant interest due to its potential biological and pharmacological activities.

Chemical Reactions Analysis

4-fluoro-N-(1H-indazol-6-yl)benzenesulfonamide undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 4-fluoro-N-(1H-indazol-6-yl)benzenesulfonamide involves its interaction with specific molecular targets. The indazole core can interact with various enzymes and receptors, modulating their activity. The fluoro group enhances the compound’s binding affinity and selectivity .

Comparison with Similar Compounds

4-fluoro-N-(1H-indazol-6-yl)benzenesulfonamide can be compared with other indazole derivatives such as:

Each of these compounds has unique properties and applications, making this compound a valuable addition to the family of indazole derivatives.

Properties

IUPAC Name

4-fluoro-N-(1H-indazol-6-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10FN3O2S/c14-10-2-5-12(6-3-10)20(18,19)17-11-4-1-9-8-15-16-13(9)7-11/h1-8,17H,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUSRJUKQWGLVQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1F)S(=O)(=O)NC2=CC3=C(C=C2)C=NN3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.